N-tert-butyl-4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carboxamide
Description
N-tert-butyl-4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a tert-butyl group and a carboxamide group, along with a cyclopropylimidazo[1,2-b]pyridazinyl moiety. Its unique structure makes it a subject of interest for researchers exploring new chemical reactions and potential therapeutic applications.
Properties
Molecular Formula |
C20H29N5O2 |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
N-tert-butyl-4-[(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidine-1-carboxamide |
InChI |
InChI=1S/C20H29N5O2/c1-20(2,3)22-19(26)24-10-8-14(9-11-24)13-27-18-7-6-17-21-16(15-4-5-15)12-25(17)23-18/h6-7,12,14-15H,4-5,8-11,13H2,1-3H3,(H,22,26) |
InChI Key |
LUXJMDDRUULATA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)COC2=NN3C=C(N=C3C=C2)C4CC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.
Attachment of the Cyclopropylimidazo[1,2-b]pyridazinyl Moiety: This step involves the coupling of the cyclopropylimidazo[1,2-b]pyridazinyl group to the piperidine ring through nucleophilic substitution or other suitable reactions.
Formation of the Carboxamide Group: The carboxamide group is typically introduced through amidation reactions using appropriate amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, advanced catalysts, and automated reaction systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-tert-butyl-4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a probe to study biological pathways and interactions due to its unique structure.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development targeting specific diseases.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl 4-(2-nitroacetyl)piperidine-1-carboxylate
Uniqueness
N-tert-butyl-4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carboxamide stands out due to its unique combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
